Dihydrofolic acid

Catalog No.
S526113
CAS No.
4033-27-6
M.F
C19H21N7O6
M. Wt
443.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrofolic acid

CAS Number

4033-27-6

Product Name

Dihydrofolic acid

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H21N7O6

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t12-/m0/s1

InChI Key

OZRNSSUDZOLUSN-LBPRGKRZSA-N

SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Dihydrofolate; NSC 165989; NSC-165989; NSC165989; 7,8-Dihydrofolic acid;

Canonical SMILES

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Description

The exact mass of the compound Dihydrofolic acid is 443.1553 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Origin and Significance

DHF is a derivative of folic acid (vitamin B9) []. It plays a critical role in one-carbon transfer reactions, essential for purine and pyrimidine biosynthesis, the building blocks of DNA and RNA [, ]. Therefore, DHF is a key player in cell growth, proliferation, and DNA repair [].


Molecular Structure Analysis

Key Features

DHF possesses a complex structure with several notable aspects:

  • Pteridine ring: A core aromatic ring system containing nitrogens, carbons, and an oxygen atom []. This ring system binds to other functional groups involved in DHF's activity.
  • p-Aminobenzoyl group: Linked to the pteridine ring, it contributes to the molecule's overall shape and participates in hydrogen bonding [].
  • Glutamate tail: An attached glutamic acid residue provides a site for further modifications and interactions with enzymes [].

Structural Aspects

The specific arrangement of these groups allows DHF to bind to enzymes like dihydrofolate reductase (DHFR) for conversion to its active form, tetrahydrofolate (THF) [].


Chemical Reactions Analysis

Synthesis

DHF is primarily formed in the cell through the reduction of folic acid by the enzyme DHFR with NADH (nicotinamide adenine dinucleotide, reduced) as a cofactor [, ].

Balanced chemical equation:

Folic acid + NADH + H+ -> DHF + NAD+ + H2O  (1)

Further Conversion

DHF serves as a substrate for DHFR to be further reduced to THF, the active form required for various cellular processes [].

Other Relevant Reactions

DHF can also be a product of the breakdown of THF by specific enzymes under certain conditions [].


Physical And Chemical Properties Analysis

  • Solubility: Likely soluble in water due to the presence of polar groups like carboxylic acids and amines.
  • Stability: DHF is likely moderately stable in aqueous solutions at physiological pH but can degrade under acidic or basic conditions [].

DHF's primary function lies in its conversion to THF by DHFR. THF acts as a carrier molecule for single carbon units used in various biosynthesis pathways, including purine and pyrimidine synthesis for DNA and RNA production [].

While DHF itself is not extensively studied for safety concerns, it is essential to consider its role in folate metabolism. Deficiency in folic acid can lead to various health problems, including birth defects and certain cancers [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.9

Exact Mass

443.1553

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Dihydrofolic_acid

Dates

Modify: 2023-08-15
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